Cas no 3434-15-9 (1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(2-fluorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)-)

1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(2-fluorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- structure
3434-15-9 structure
Productnaam:1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(2-fluorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)-
CAS-nummer:3434-15-9
MF:C19H15FN4O2S
MW:382.411405801773
CID:320895
PubChem ID:260875

1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(2-fluorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(2-fluorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)-
    • 3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione
    • 1-benzyl-2-(2-fluoro-benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
    • 1-benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
    • 2-(2-Fluor-benzylmercapto)-1-benzyl-4,7-dihydroxy-1H-imidazo< 4,5-d> pyridazin
    • AC1L6427
    • AC1Q4O5E
    • AM-944
    • AR-1C1721
    • CTK4H2186
    • NSC92683
    • NSC-92683
    • AM-944/40947545
    • 3434-15-9
    • 1-benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,5-d]pyridazine-4,7-dione
    • DTXSID40293853
    • 1-benzyl-2-[(2-fluorobenzyl)sulfanyl]-1H-imidazo[4,5-d]pyridazine-4,7-diol
    • Inchi: InChI=1S/C19H15FN4O2S/c20-14-9-5-4-8-13(14)11-27-19-21-15-16(18(26)23-22-17(15)25)24(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,25)(H,23,26)
    • InChI-sleutel: KNPNZGIUDBEIDZ-UHFFFAOYSA-N
    • LACHT: FC1=CC=CC=C1CSC1=NC2C(NNC(=O)C=2N1CC1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 382.09015
  • Monoisotopische massa: 382.09
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 5
  • Complexiteit: 560
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 101Ų

Experimentele eigenschappen

  • Dichtheid: 1.46
  • Kookpunt: 719.1°C at 760 mmHg
  • Vlampunt: 388.7°C
  • Brekindex: 1.713
  • PSA: 76.02
  • LogboekP: 2.89260

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